molecular formula C16H18N2O3S B2558365 2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide CAS No. 101289-24-1

2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide

Cat. No. B2558365
CAS RN: 101289-24-1
M. Wt: 318.39
InChI Key: LUKFYOVAOBJTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide” is a chemical compound with the molecular formula C16H17NO4S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC . This indicates the presence of a sulfonylamino group attached to a phenylacetamide moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the retrieved sources. The molecular weight is reported to be 319.38 .

Scientific Research Applications

Metabolic Pathways and Genetic Differences

  • Research on paracetamol, a compound with a similar sulfonylamino functional group, has provided insights into the metabolic pathways and genetic differences affecting drug metabolism and efficacy. These findings highlight the importance of pharmacogenetic profiles in understanding individual responses to medications, which could extend to compounds like 2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide (Li-zi Zhao & G. Pickering, 2011).

Biological and Preclinical Importance

  • N-sulfonylamino azinones, closely related to the chemical structure of interest, have shown significant biological and preclinical importance. Their activities range from diuretic, antihypertensive, anti-inflammatory, to anticancer properties. This suggests a potential for this compound to be explored for similar therapeutic applications (G. Elgemeie, Rasha A. Azzam, & Rasha E. Elsayed, 2019).

Sulfonamide Drug Development

  • The development of novel sulfonamide drugs, incorporating the primary sulfonamide moiety, indicates a continuous interest in this chemical group for therapeutic applications. The diverse therapeutic potentials include acting as antiglaucoma drugs, antitumor agents, and diagnostic tools, pointing towards a broad application spectrum that could encompass compounds like this compound (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Inflammation-Associated Injury

  • Glibenclamide, another sulfonylurea drug, has been studied for its protective role in inflammation-associated injury. This research underlines the anti-inflammatory effects of sulfonylurea compounds, suggesting a possible avenue for investigating the anti-inflammatory potential of this compound (Gensheng Zhang et al., 2017).

Environmental Impact and Health Effects of Sulfonamides

  • The presence of sulfonamides in the environment and their health impacts have been extensively reviewed, indicating concerns over microbial resistance and potential health risks. This research underscores the importance of considering environmental and health impacts in the development and use of new sulfonamide derivatives, including this compound (W. Baran et al., 2011).

properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-8-10-15(11-9-13)22(20,21)18(2)12-16(19)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKFYOVAOBJTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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